molecular formula C18H27BO2 B15303907 rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclohexyl]-1,3,2-dioxaborolane, cis

rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclohexyl]-1,3,2-dioxaborolane, cis

Cat. No.: B15303907
M. Wt: 286.2 g/mol
InChI Key: TVEJOSUWFHSWLU-HZPDHXFCSA-N
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Description

rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclohexyl]-1,3,2-dioxaborolane, cis: is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its unique structure, which includes a cyclohexyl ring and a boron-containing dioxaborolane moiety.

Preparation Methods

The synthesis of rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclohexyl]-1,3,2-dioxaborolane, cis typically involves the reaction of a phenylcyclohexyl derivative with a boronic acid or boronic ester under specific conditions. The reaction is often catalyzed by palladium or other transition metals to facilitate the formation of the boron-carbon bond. Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The boron moiety can be oxidized to form boronic acids.

    Reduction: The compound can be reduced to form different boron-containing species.

    Substitution: The boronic ester group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclohexyl]-1,3,2-dioxaborolane, cis has several applications in scientific research:

    Chemistry: Used in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the interaction of the boron moiety with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the phenyl group to the target molecule. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.

Comparison with Similar Compounds

Similar compounds include other boronic esters and boronic acids, such as:

  • 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane
  • 4,4,5,5-tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane
  • 4,4,5,5-tetramethyl-2-(2-furyl)-1,3,2-dioxaborolane

rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclohexyl]-1,3,2-dioxaborolane, cis is unique due to its specific cyclohexyl and phenyl substituents, which can influence its reactivity and applications in synthesis.

Properties

Molecular Formula

C18H27BO2

Molecular Weight

286.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclohexyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C18H27BO2/c1-17(2)18(3,4)21-19(20-17)16-13-9-8-12-15(16)14-10-6-5-7-11-14/h5-7,10-11,15-16H,8-9,12-13H2,1-4H3/t15-,16-/m1/s1

InChI Key

TVEJOSUWFHSWLU-HZPDHXFCSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@@H]2CCCC[C@@H]2C3=CC=CC=C3

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCCCC2C3=CC=CC=C3

Origin of Product

United States

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